molecular formula C6H9Cl2NO2 B12719879 N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride CAS No. 126794-91-0

N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride

Cat. No.: B12719879
CAS No.: 126794-91-0
M. Wt: 198.04 g/mol
InChI Key: ZDCITHIQVQCZIF-TWGQIWQCSA-N
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Description

N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride is a chemical compound known for its bifunctional nature, making it a valuable building block in organic synthesis. This compound is characterized by the presence of both chloroacetyl and imidoyl chloride functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of chloroacetyl chloride with 2-methylpropanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and 2-methylpropanimidoyl chloride, with solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of products .

Properties

CAS No.

126794-91-0

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.04 g/mol

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] 2-chloroacetate

InChI

InChI=1S/C6H9Cl2NO2/c1-4(2)6(8)9-11-5(10)3-7/h4H,3H2,1-2H3/b9-6-

InChI Key

ZDCITHIQVQCZIF-TWGQIWQCSA-N

Isomeric SMILES

CC(C)/C(=N/OC(=O)CCl)/Cl

Canonical SMILES

CC(C)C(=NOC(=O)CCl)Cl

Origin of Product

United States

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